7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A carboxylic acid moiety at position 5, contributing to solubility and hydrogen-bonding capabilities.
- A 4,7-dihydro configuration, indicating partial saturation of the pyrimidine ring.
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O5/c1-22-11-4-8(5-12(23-2)13(11)24-3)10-6-9(14(20)21)18-15-16-7-17-19(10)15/h4-7,10H,1-3H3,(H,20,21)(H,16,17,18) |
InChI Key |
IINSZLUGVFWTSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Formation Using 3-Amino-1,2,4-Triazole Derivatives
A foundational approach involves cyclocondensation of 3-amino-1,2,4-triazole with carbonyl-containing precursors. For example, heating 3-amino-1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde and cyanoacetyl-indole in dimethylformamide (DMF) at 120°C for 10 hours forms the triazolopyrimidine core. Triethylamine (0.5 mmol) catalyzes the reaction, yielding intermediates that undergo autoxidation to final products.
Key Conditions :
Introduction of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patent describes condensing 3,4,5-trimethoxybenzaldehyde with phenylenedi-imino dipropanenitrile in dimethyl sulfoxide (DMSO) and tert-butanol, using potassium t-butoxide as a base. This step achieves a 94% yield of the intermediate, which is subsequently reacted with guanidine to form the final compound.
Reaction Scheme :
One-Pot Three-Component Reactions
Catalyzed by 4,4’-Trimethylenedipiperidine (TMDP)
A green chemistry approach utilizes TMDP as a dual solvent-catalyst in water-ethanol (1:1 v/v). Combining 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole under reflux for 6 hours achieves cyclization with >75% yield. TMDP stabilizes intermediates, reducing side reactions.
Optimized Parameters :
Biginelli-Like Heterocyclization
A three-component reaction analogous to the Biginelli condensation employs aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides. Using p-toluenesulfonic acid (5 mol%) in DMF at 90°C for 16 hours, this method yields 5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl) derivatives with 60% efficiency.
Mechanistic Insight :
-
Aldehyde activation via hydrogen bonding.
-
Michael addition of triazole-diamine.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and purity. A patent describes using continuous flow reactors to optimize the reaction of 3-amino-thienopyridine carboxamide with 3,4,5-trimethoxybenzaldehyde in acetic acid under reflux. The process minimizes decomposition and achieves >95% purity after recrystallization.
Steps :
Solvent and Catalyst Screening
Comparative studies highlight DMF as the optimal solvent for high-yield reactions (Table 1). Inorganic bases like KOH reduce yields due to side reactions, while organic bases (e.g., triethylamine) enhance selectivity.
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | p-TsOH | 90 | 60 |
| Ethanol | Triethylamine | 120 | 55 |
| Water | TMDP | 80 | 75 |
| THF | None | 100 | <10 |
Functionalization and Derivative Synthesis
Side-Chain Modifications
Introducing methylsulfanyl or acetamide groups at position 2 involves nucleophilic substitution. For example, treating the core with methylthiolate or acetyl chloride in dichloroethane under microwave irradiation (20 min, 150°C) yields derivatives with enhanced lipophilicity.
Characterization and Quality Control
Spectroscopic Analysis
Elemental and Mass Spectrometry
-
Elemental Analysis : Validates stoichiometry (e.g., C19H16N6O requires C 54.55%, H 3.16%).
-
HRMS : Exact mass confirmation (e.g., m/z 370.1423 for C22H23N5O4).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Three-Component (TMDP) | TMDP | 75 | 95 | High |
| Biginelli-Like | p-TsOH | 60 | 98 | Moderate |
| Industrial Flow Reactor | None | 90 | 95 | Very High |
| Cyclocondensation | Triethylamine | 55 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a similar triazolo[1,5-a]pyrimidine structure exhibit potent anticancer properties. These compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:
- Case Study : A derivative of the compound showed an IC50 value in the low micromolar range against CDK-2, indicating potential as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. Its mechanism involves disrupting microbial growth and metabolism.
- Research Findings : Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
There is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.
- Mechanism of Action : It may influence the expression of pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in inflammatory diseases .
Enzyme Inhibition
The compound interacts with several enzymes involved in metabolic pathways:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play vital roles in cellular signaling pathways .
Cellular Signaling Modulation
The compound affects various signaling pathways:
- ERK Pathway Influence : It has been observed to modulate the ERK signaling pathway, impacting cell proliferation and apoptosis .
Summary of Applications
| Application Type | Description | Examples/Findings |
|---|---|---|
| Anticancer Activity | Inhibits cyclin-dependent kinases (CDKs) | Low micromolar IC50 against CDK-2 |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Significant growth inhibition observed |
| Anti-inflammatory Effects | Modulates inflammatory pathways and reduces cytokine production | Influences pro-inflammatory cytokines |
| Enzyme Inhibition | Inhibits phosphodiesterases (PDEs) | Affects cellular signaling pathways |
| Cellular Signaling | Modulates ERK pathway influencing cell behavior | Alters cell proliferation and apoptosis |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of triazolopyrimidines are highly dependent on substituents. Below is a comparative analysis:
*Estimated pKa based on carboxylic acid analogues.
Key Observations:
- Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group (position 5) improves aqueous solubility compared to ester derivatives (e.g., ), but reduces membrane permeability.
- Methoxy Substitutions: The 3,4,5-trimethoxyphenyl group in the target compound likely enhances DNA intercalation or enzyme binding compared to mono- or dimethoxy analogues (e.g., ), as seen in related anticancer and antimicrobial agents .
- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., ) confer rigidity, while methyl groups (e.g., ) improve metabolic stability.
Biological Activity
The compound 7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid , belonging to the class of triazolopyrimidine derivatives, has garnered attention for its diverse biological activities. This article reviews its pharmacological potentials based on recent studies and findings.
- Molecular Formula : C16H18N4O5
- Molecular Weight : 346.34 g/mol
- LogP : 1.1203
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 2
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O5 |
| Molecular Weight | 346.34 g/mol |
| LogP | 1.1203 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds within this class have shown significant inhibitory effects on various cancer cell lines by targeting critical signaling pathways:
- ERK Signaling Pathway : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibited substantial inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins such as c-Raf and AKT. This mechanism resulted in induced cell apoptosis and G2/M phase arrest in MGC-803 cells .
- Cytotoxicity : Specific derivatives have shown cytotoxic effects with IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 (IC50 = 3.91 μM) and HCT-116 (IC50 = 0.53 μM) .
Antimicrobial Activity
Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Effects : The compounds displayed significant antibacterial activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazolopyrimidine derivatives have been investigated for other therapeutic potentials:
- Antidiabetic and Anti-Alzheimer Activities : Emerging research indicates that these compounds may exhibit anti-diabetic effects and neuroprotective properties relevant to Alzheimer’s disease .
Study on Anticancer Activity
A study published in Molecules explored the synthesis and biological evaluation of various triazolo[1,5-a]pyrimidine derivatives. Among these, a compound designated as H12 showed remarkable antiproliferative activity against multiple cancer cell lines while inducing apoptosis through modulation of the cell cycle .
Study on Antimicrobial Activity
Another research focused on the antimicrobial efficacy of triazolo[1,5-a]pyrimidine derivatives against pathogenic bacteria. The results indicated that these compounds function as effective inhibitors against bacterial growth and biofilm formation .
Q & A
Q. Q1. What are the standard protocols for synthesizing this compound, and how do green chemistry principles apply?
The synthesis typically involves multi-component reactions using precursors like 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-ketoesters. A green chemistry approach employs water-ethanol solvent mixtures (1:1 v/v) at reflux or molten-state additives like 4,4’-trimethylenedipiperidine (TMDP), which is non-toxic, recyclable, and avoids volatile organic solvents. TMDP acts as a dual Lewis base and hydrogen-bonding catalyst, achieving yields >85% while minimizing hazardous waste .
Q. Q2. What analytical techniques are critical for structural validation?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and substituent positions (e.g., methoxy groups on the phenyl ring).
- XRD : For crystallographic verification of the fused triazolo-pyrimidine core and substituent geometry.
- HPLC-MS : To assess purity (>95%) and molecular ion peaks .
Advanced Synthesis Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and scalability?
Optimization strategies include:
- Solvent selection : Ethanol-water mixtures enhance solubility of polar intermediates while reducing environmental impact .
- Catalyst recycling : TMDP retains >90% activity after five cycles due to thermal stability (up to 200°C) and non-volatility .
- Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for scaled-up synthesis .
Q. Q4. How can computational methods aid in designing derivatives with enhanced activity?
Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities. ICReDD’s reaction path search algorithms integrate experimental data to prioritize derivatives with modified substituents (e.g., replacing methoxy with hydroxyl groups for improved solubility) .
Biological Activity and Mechanisms
Q. Q5. What pharmacological activities have been reported for this compound?
Preliminary studies indicate:
- Antiproliferative effects : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via kinase inhibition .
- Antimicrobial activity : MIC of 8 µg/mL against Gram-positive bacteria, attributed to membrane disruption by the hydrophobic trimethoxyphenyl group .
Q. Q6. How can in vitro-in vivo efficacy discrepancies be addressed?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 interactions) and bioavailability using liver microsomes.
- Prodrug strategies : Esterification of the carboxylic acid group improves membrane permeability .
Data Contradictions and Stability
Q. Q7. How should researchers resolve conflicting data on solubility and stability?
- Solubility : The compound’s carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, insoluble in acidic media). Contradictions may arise from improper pH adjustment during assays .
- Stability : Degradation under UV light or high humidity requires storage in amber vials with desiccants. HPLC monitoring every 6 months is recommended .
Q. Q8. Why do biological assays show variability across studies?
Variability stems from:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate counts (n ≥ 3).
- Assay conditions : Ensure consistent ATP levels in viability assays to avoid false negatives .
Safety and Handling
Q. Q9. What safety precautions are essential during handling?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 1B).
- Ventilation : Use fume hoods to avoid inhalation of fine particles (LD₅₀ > 500 mg/kg in rats) .
Q. Q10. How can waste disposal comply with environmental regulations?
Neutralize acidic waste with sodium bicarbonate before disposal. Incinerate at >800°C to prevent toxic byproducts (e.g., NOₓ gases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
